4-(Pentafluorothio)benzaldehyde
Overview
Description
4-(Pentafluorothio)benzaldehyde is a fluorinated organic building block that has been used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of fused heterocycles to treat liver infections caused by the Hepatitis B virus, and aryl pyrollidines as a class of antimalarial agents .
Molecular Structure Analysis
The molecular formula of 4-(Pentafluorothio)benzaldehyde is C7H5F5OS . The exact mass is 231.99800 .Scientific Research Applications
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Synthesis of Novel Benzaldehyde Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole . These derivatives have been prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1H NMR, and 13C NMR spectroscopy .
- Results : The results showed that the structures of the target product were consistent with initial predictions .
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Preparation of Agrochemical and Pharmaceutical Components
- Scientific Field : Agrochemistry and Pharmacology
- Application Summary : 4-(Pentafluorothio)benzaldehyde is a fluorinated organic building block that has been used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of fused heterocycles to treat liver infections caused by the Hepatitis B virus, and aryl pyrollidines as a class of antimalarial agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Enzymatic Production of Benzaldehyde
- Scientific Field : Biochemistry
- Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the enzymatic production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry .
- Methods of Application : Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type .
- Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .
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Synthesis of Benzaldehyde with High Selectivity Using Immobilized AuNPs
- Scientific Field : Nanotechnology
- Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of benzaldehyde with high selectivity using immobilized Au nanoparticles (AuNPs) on the inner surface of the microchannel .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The AuNPs showed a very high selectivity (94%) for benzaldehyde .
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Synthesis of 4H-benzo[b]pyrans
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of 4H-benzo[b]pyrans . This is a class of organic compounds that have been studied for their potential biological activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Production of Perfluoroalkyl Substances in Edible Oil
- Scientific Field : Food Science
- Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the production of perfluoroalkyl substances (PFASs) in edible oil . PFASs have been widely used in different types of consumer and industrial applications such as surfactants, household cleaning products, textiles, carpets, cosmetics, firefighting foams, and food packaging .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYBKNIUCEPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381320 | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfanyl)benzaldehyde | |
CAS RN |
401892-84-0 | |
Record name | (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401892-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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